molecular formula C13H12N2O3S B8637823 phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate CAS No. 382637-99-2

phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate

Cat. No. B8637823
Key on ui cas rn: 382637-99-2
M. Wt: 276.31 g/mol
InChI Key: ABHCRKQVIKCTER-UHFFFAOYSA-N
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Patent
US07550486B2

Procedure details

In a round-bottom flask, NaH 60% dispersion in mineral oil (3.07 g, 77 mmol) was washed 2× with hexane and suspended in DMF. Then 2-amino-5-acetyl-4-methyl-thiazole (10.0 g, 64 mmol) was added and stirred while cooling in an ice bath. Stirring continued until the NaH was consumed. Diphenyl carbonate (34 g, 160 mmol) was added while cooling and after the addition was complete the reaction mixture was stirred for an additional 30 minutes at room temperature. The DMF was removed on a rotary evaporator (high vacuum, 40° C.) to yield a brown residue. This residue was dissolved in 1 L of CHCl3 and washed successively with 2 L of 0.5N HCl, 2×1 L of water, and finally by 1 L of brine. The aqueous portions were back extracted twice with 300 ml of CHCl3. The combined organic fractions were dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to give a white solid. This was chromatographed on silica (15%-70% EtOAc/hexane) to give 15 g of the desired carbamate as a white solid. Mp 180-182° C. 1H NMR (300 MHz, CDCl3) δ 11.42 (bs, 1H), 7.47-7.40 (m, 2H), 7.33-7.27 (m, 1H), 7.22-7.18 (m, 2H), 2.72 (s, 3H), 2.50 (s, 3H). ESI MS: (M+H)+=277.1. Anal. Calcd for C13H12N2O3S: C, 56.51; H, 4.39; N, 10.14; S, 11.60. Found: C, 56.42; H, 4.31; N, 10.11; S, 11.74.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
34 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[S:5][C:6]([C:10](=[O:12])[CH3:11])=[C:7]([CH3:9])[N:8]=1.[C:13](=O)([O:21]C1C=CC=CC=1)[O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCCCCC.CN(C=O)C.C(Cl)(Cl)Cl>[C:10]([C:6]1[S:5][C:4]([NH:3][C:13](=[O:21])[O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:8][C:7]=1[CH3:9])(=[O:12])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
3.07 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC(=C(N1)C)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
34 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
was stirred for an additional 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The DMF was removed on a rotary evaporator (high vacuum, 40° C.)
CUSTOM
Type
CUSTOM
Details
to yield a brown residue
WASH
Type
WASH
Details
washed successively with 2 L of 0.5N HCl, 2×1 L of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous portions were back extracted twice with 300 ml of CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
This was chromatographed on silica (15%-70% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(N=C(S1)NC(OC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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